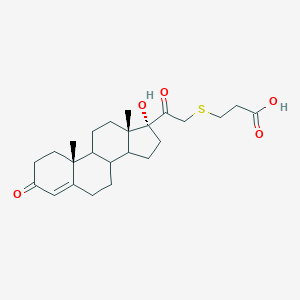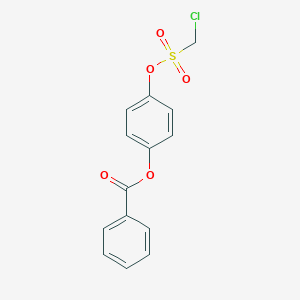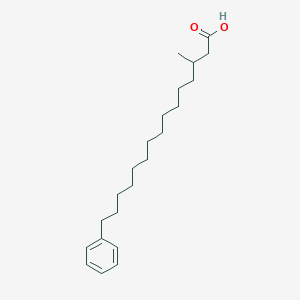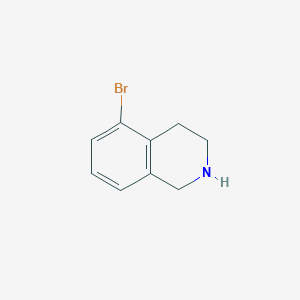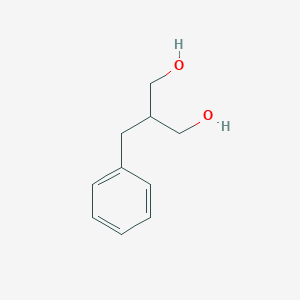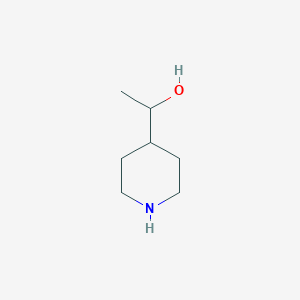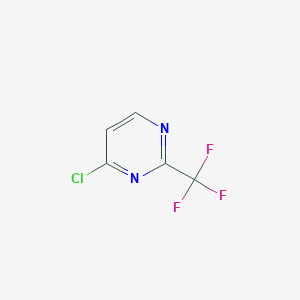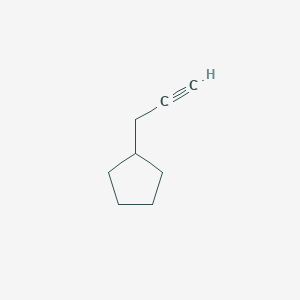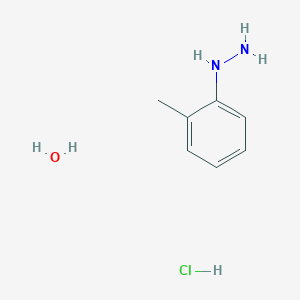
o-Tolylhydrazine hydrochloride hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ortho-tolylhydrazine hydrochloride hydrate is a chemical compound with the molecular formula CH₃C₆H₄NHNH₂·HCl·xH₂O. It is a derivative of hydrazine and is commonly used in various chemical reactions and research applications. The compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ortho-tolylhydrazine hydrochloride hydrate can be synthesized through several methods. One common method involves the reaction of ortho-toluidine with hydrazine hydrate in the presence of hydrochloric acid. The reaction typically takes place under reflux conditions, and the product is isolated by crystallization.
Industrial Production Methods: In industrial settings, the production of orththis compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, and the product is usually obtained through crystallization and purification techniques.
Chemical Reactions Analysis
Types of Reactions: Ortho-tolylhydrazine hydrochloride hydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, where the hydrazine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Azo compounds
Reduction: Hydrazine derivatives
Substitution: Various substituted hydrazine compounds
Scientific Research Applications
Ortho-tolylhydrazine hydrochloride hydrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of azo compounds and hydrazine derivatives.
Biology: The compound is used in biochemical assays and as a precursor for the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals and therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ortho-tolylhydrazine hydrochloride hydrate involves its reactivity with various chemical species. The hydrazine group in the compound can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity allows it to participate in a wide range of chemical reactions, including oxidation, reduction, and substitution. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparison with Similar Compounds
Ortho-tolylhydrazine hydrochloride hydrate can be compared with other similar compounds, such as:
Para-tolylhydrazine hydrochloride: Similar in structure but with the hydrazine group in the para position.
Meta-tolylhydrazine hydrochloride: Similar in structure but with the hydrazine group in the meta position.
Phenylhydrazine hydrochloride: Lacks the methyl group present in orththis compound.
Uniqueness: Orththis compound is unique due to the position of the hydrazine group on the ortho position of the benzene ring. This positioning affects its reactivity and the types of reactions it can undergo, making it distinct from its para and meta counterparts.
Properties
CAS No. |
123334-17-8 |
|---|---|
Molecular Formula |
C7H13ClN2O |
Molecular Weight |
176.64 g/mol |
IUPAC Name |
(2-methylphenyl)hydrazine;hydrate;hydrochloride |
InChI |
InChI=1S/C7H10N2.ClH.H2O/c1-6-4-2-3-5-7(6)9-8;;/h2-5,9H,8H2,1H3;1H;1H2 |
InChI Key |
GDHBEWJUENDAIQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NN.O.Cl |
Canonical SMILES |
CC1=CC=CC=C1NN.O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



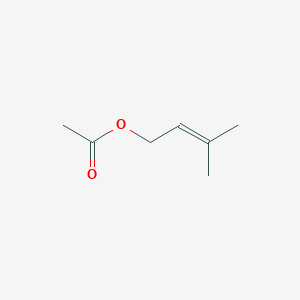
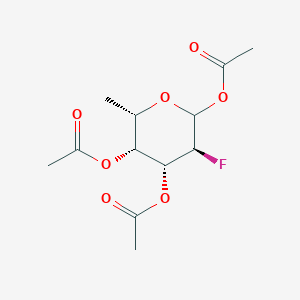
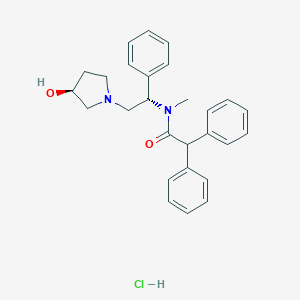
![5-[Dichloro(fluoro)methyl]-1,2-oxazole](/img/structure/B49495.png)
![6-Methyl-8-nitro-3,4-dihydro-2H-imidazo[5,1-b][1,3]thiazin-3-ol](/img/structure/B49497.png)
